Product packaging for (R)-Methyl 2-oxothiazolidine-4-carboxylate(Cat. No.:CAS No. 127761-77-7)

(R)-Methyl 2-oxothiazolidine-4-carboxylate

Cat. No.: B185824
CAS No.: 127761-77-7
M. Wt: 161.18 g/mol
InChI Key: CRXIPBHVCVSPLR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a synthetic derivative of the well-characterized cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid (OTC/Procysteine) . As a cell-permeable ester, it is designed for research applications where the intracellular delivery of cysteine is critical. Upon cellular uptake, it is expected to be converted into OTC and subsequently metabolized by the enzyme 5-oxoprolinase to yield L-cysteine, the rate-limiting amino acid precursor in the synthesis of the major endogenous antioxidant, glutathione (GSH) . The primary research value of this compound lies in its ability to elevate intracellular GSH levels, making it an essential tool for investigating cellular redox biology and combating oxidative stress . Studies on the parent compound, OTC, have demonstrated its utility in models of acetaminophen-induced hepatotoxicity, where GSH depletion is a key factor, highlighting its cytoprotective potential . Beyond its role as a GSH precursor, OTC has also been shown to exhibit direct anti-inflammatory effects, such as significantly inhibiting the expression and secretion of pro-inflammatory cytokines like IL-6 and Ccl2 . This dual antioxidant and anti-inflammatory profile makes this compound a compelling candidate for research in fields including ophthalmology (e.g., age-related macular degeneration) , dermatology (e.g., promoting skin desquamation and combating intrinsic aging) , and toxicology. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3S B185824 (R)-Methyl 2-oxothiazolidine-4-carboxylate CAS No. 127761-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXIPBHVCVSPLR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control for R Methyl 2 Oxothiazolidine 4 Carboxylate

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount in producing the desired (R)-enantiomer of methyl 2-oxothiazolidine-4-carboxylate (B1261001), as the biological activity of such compounds is often stereospecific. These approaches leverage chiral starting materials or employ stereoselective reactions to achieve the desired configuration.

A primary and effective strategy for the synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate involves the use of the naturally occurring chiral amino acid L-cysteine as a precursor. This approach falls under the category of a chiral pool synthesis, where the inherent chirality of the starting material is transferred to the product.

The synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives is commonly achieved through the condensation reaction of L-cysteine with various carbonyl compounds, such as aldehydes and ketones nanobioletters.comresearchgate.netmdpi.com. In a typical procedure, L-cysteine is reacted with an aldehyde in an aqueous or mixed solvent system. For instance, the reaction of L-cysteine with acetaldehyde (B116499) in an aqueous solution can yield 2-methylthiazolidine-4-carboxylic acid prepchem.com. Another patented process describes the preparation of L-2-oxothiazolidine-4-carboxylic acid starting from L-cysteine hydrochloride google.com. This initial cyclization step forms the thiazolidine (B150603) ring, with the stereocenter at the C-4 position retaining the (R)-configuration from the original L-cysteine molecule.

The following table summarizes the key aspects of this synthetic approach:

Starting MaterialReagentKey TransformationStereochemical Outcome
L-CysteineAldehyde/KetoneCondensation and cyclizationRetention of (R)-configuration at C-4
L-Cysteine HydrochlorideCarbonyl sourceFormation of the thiazolidine ringPreservation of chirality from L-cysteine

This method is advantageous due to the ready availability and relatively low cost of L-cysteine. The derivatization of this chiral amino acid precursor provides a direct and reliable route to the desired (R)-enantiomer of the thiazolidine core structure.

Research has shown that the formation of these diastereomers, often designated as cis and trans isomers, can be influenced by the reaction conditions, particularly the solvent. For example, in the synthesis of 2-[4-(2- ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid, the ratio of cis to trans isomers was found to be highly dependent on the solvent used nanobioletters.com. This diastereoselectivity is a key consideration in designing a synthesis that favors the desired isomer.

Furthermore, enantioselective strategies can be employed to achieve high stereochemical purity. Lewis acid-catalyzed dynamic ring-opening cyclization (DROC) has been investigated for the preparation of various 2-iminothiazolidines with excellent enantioselectivity nih.gov. While not directly synthesizing 2-oxothiazolidine, this demonstrates the potential of catalytic methods to control the stereochemistry of the thiazolidine ring formation. Similarly, the synthesis of new oxazolidinylthiazolidine bicycles has been achieved with high enantiospecificity, where two new stereogenic centers are generated in a controlled manner researchgate.net. These strategies highlight the ongoing development of sophisticated methods to achieve precise stereochemical control during the cyclization process.

The stereochemistry of this compound is defined by the configurations at the C-4 and C-2 positions of the thiazolidine ring.

Stereochemistry at C-4: The stereocenter at the C-4 position is directly derived from the L-cysteine precursor. As such, the (R)-configuration at this position is generally preserved throughout the synthetic sequence. This makes the use of L-cysteine a highly effective method for ensuring the correct stereochemistry at C-4.

Stereochemistry at C-2: The stereocenter at the C-2 position is formed during the cyclization reaction with a carbonyl compound. This step can lead to a mixture of diastereomers. As mentioned previously, the condensation of L-cysteine with an aldehyde can produce both cis-(2R,4R) and trans-(2S,4R) isomers nanobioletters.com. The control of this stereocenter is a significant challenge. The choice of solvent has been shown to influence the diastereomeric ratio, providing a handle for controlling the stereochemical outcome at the C-2 position nanobioletters.com. For instance, in one study, the use of DMSO as a solvent favored the trans isomer, while CDCl3 favored the cis isomer nanobioletters.com.

The following table outlines the stereochemical considerations at the C-2 and C-4 positions:

PositionSource of ChiralityMethod of ControlPotential Outcomes
C-4 L-CysteineUse of enantiopure starting material(R)-configuration
C-2 Cyclization with carbonylSolvent choice, catalytic methodsMixture of diastereomers (cis/trans) or a single desired diastereomer

Achieving high stereochemical purity for this compound therefore requires careful consideration of both the chiral starting material and the conditions of the cyclization reaction.

Esterification Protocols for Methyl 2-Oxothiazolidine-4-carboxylate

Once the 2-oxothiazolidine-4-carboxylic acid core has been synthesized with the desired stereochemistry, the final step is the esterification of the carboxylic acid group to form the methyl ester.

A common and well-established method for the esterification of carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst wvu.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org. This equilibrium reaction is a direct and effective way to produce esters organic-chemistry.org.

In the context of synthesizing this compound, this involves reacting 2-oxothiazolidine-4-carboxylic acid with methanol (B129727) and a strong acid catalyst such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrochloric acid (HCl) masterorganicchemistry.com. A specific example from the literature describes the esterification of thiazolidine-4-carboxylic acid by passing dry hydrogen chloride gas through a solution of the acid in methanol google.com. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol masterorganicchemistry.comlibretexts.orgorganic-chemistry.org. This is followed by the elimination of a water molecule to yield the ester masterorganicchemistry.comlibretexts.org.

To maximize the yield of the methyl ester, it is crucial to optimize the reaction conditions for the Fischer esterification. Since the reaction is an equilibrium process, Le Châtelier's principle can be applied to drive the reaction towards the product side masterorganicchemistry.comlibretexts.orgorganic-chemistry.org.

Several parameters can be adjusted to optimize the formation of methyl 2-oxothiazolidine-4-carboxylate:

Excess of Alcohol: Using a large excess of methanol can shift the equilibrium towards the formation of the ester masterorganicchemistry.comorganic-chemistry.org. In many procedures, methanol is used as the solvent, ensuring it is present in a large molar excess masterorganicchemistry.com.

Removal of Water: The removal of water, a byproduct of the reaction, will also drive the equilibrium to the right masterorganicchemistry.comorganic-chemistry.org. This can be achieved through methods such as azeotropic distillation or the use of a Dean-Stark apparatus, although for small-scale reactions, using an excess of alcohol is often more practical.

Catalyst Concentration: The amount of acid catalyst can influence the reaction rate. Optimization of the catalyst loading is necessary to ensure an efficient reaction without causing unwanted side reactions.

Temperature and Reaction Time: The reaction is typically heated to reflux to increase the rate of reaction wvu.edu. The optimal reaction time needs to be determined to ensure the reaction goes to completion without significant decomposition of the product. Studies on the esterification of other carboxylic acids have shown that parameters such as temperature, catalyst loading, and reaction time are key factors in achieving high conversion rates cetjournal.ituctm.educityu.edu.hk.

A patent for a related compound specifies molar ratios of thiazolidine-4-carboxylic acid to methanol in the range of 1:35 to 1:45, indicating that a significant excess of methanol is beneficial google.com.

The following table summarizes key parameters for the optimization of methyl ester formation:

ParameterStrategy for OptimizationRationale
Molar Ratio of Reactants Use a large excess of methanol.Shifts the equilibrium towards the product side.
Water Removal Not always necessary if a large excess of alcohol is used, but can be employed.Shifts the equilibrium towards the product side.
Catalyst Loading Titrate the amount of acid catalyst.To achieve a sufficient reaction rate without side reactions.
Temperature Typically at the reflux temperature of methanol.Increases the reaction rate.
Reaction Time Monitor the reaction progress to determine the optimal duration.Ensures complete conversion without product degradation.

By carefully controlling these conditions, the efficient and high-yield synthesis of this compound can be achieved.

Novel Synthetic Routes to 2-Oxothiazolidine-4-carboxylate Derivatives

The development of novel synthetic routes is driven by the need for milder reaction conditions, improved yields, and greater structural diversity. Key strategies include condensation reactions and the exploration of alternative ring-closure methodologies.

Condensation reactions are a cornerstone for the synthesis of the 2-oxothiazolidine-4-carboxylate core. A primary method involves the reaction of L-cysteine with a suitable carbonyl-containing compound. For instance, the non-enzymatic condensation of L-cysteine with acetaldehyde leads to the formation of 2-methylthiazolidine-4-carboxylic acid researchgate.netnih.gov. This reaction highlights the reactivity of the thiol and amine groups of cysteine towards electrophilic carbonyl carbons, resulting in the characteristic thiazolidine ring structure researchgate.netnih.gov.

Similarly, adducts of glyoxylate with L-cysteine or L-cysteinylglycine have been shown to be excellent substrates for forming thiazolidine derivatives nih.gov. The reaction between L-cysteine and various aldehydes, such as isobutyric, isovaleric, hydrocinnamic, and salicylic aldehydes, proceeds at room temperature to yield the corresponding 2-substituted thiazolidine-4-carboxylic acids researchgate.net. The formation of the 1,3-thiazolidine structure is confirmed by the appearance of a typical ABX system in the ¹H NMR spectra, which arises from the diastereotopic nature of the 5-CH₂ protons researchgate.net.

A classic approach to synthesizing the 2-oxothiazolidine ring involves the reaction of L-cysteine with phosgene (B1210022) or its equivalents. However, due to the hazardous nature of phosgene, safer alternatives have been developed. An improved synthesis of L-2-oxothiazolidine-4-carboxylic acid utilizes phenyl chloroformate, which circumvents the need for phosgene and provides excellent product yields nih.gov. Other reagents like triphosgene (B27547) and 1,1'-carbonyldiimidazole have also been employed, though they present challenges such as the formation of toxic byproducts and low atom economy google.com.

The following table summarizes various condensation reactions used in the synthesis of 2-oxothiazolidine-4-carboxylate and its derivatives:

Table 1: Condensation Reactions for Synthesis of 2-Oxothiazolidine-4-carboxylate Derivatives
Reactants Carbonyl Source Product Key Features
L-cysteine, Acetaldehyde Acetaldehyde 2-methylthiazolidine-4-carboxylic acid Non-enzymatic, forms the thiazolidine ring.
L-cysteine, Glyoxylate Glyoxylate cis-thiazolidine-2,4-dicarboxylate Excellent substrate for further enzymatic reactions.
L-cysteine, Various Aldehydes Isobutyric, isovaleric, etc. 2-substituted thiazolidine-4-carboxylic acids Proceeds at room temperature.
L-cysteine, Phenyl chloroformate Phenyl chloroformate L-2-oxothiazolidine-4-carboxylic acid Safer alternative to phosgene with high yields.

Exploration of Alternative Ring-Closure Methodologies

Beyond traditional condensation reactions, researchers have explored alternative strategies for constructing the 2-oxothiazolidine ring. One such method involves the reaction of L-2-oxothiazolidine-4-carboxylic acid with an α-bromo ester in the presence of a base like K₂CO₃ google.com. This approach allows for the derivatization at the nitrogen atom of the thiazolidine ring, leading to compounds such as 2-oxothiazolidine-4-carboxylic acid 1-ethoxycarbonyl ethyl ester google.com. The reaction is typically monitored by thin-layer chromatography to ensure the complete consumption of starting materials google.com.

Another versatile approach involves the Knoevenagel condensation of 2-amino-4-thiazolidinone with various aldehydes to introduce substituents at the 5-position of the thiazolidinone ring researchgate.net. While not directly forming the 2-oxothiazolidine-4-carboxylate, this methodology demonstrates the utility of the thiazolidinone scaffold for creating diverse derivatives. The high reactivity of the active methylene group adjacent to the carbonyl in the thiazolidine ring makes it a useful target for various organic reactions researchgate.net.

Process Optimization and Analytical Control in Synthesis

The efficient and reliable synthesis of this compound necessitates careful optimization of reaction parameters and robust analytical methods for monitoring and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of synthetic intermediates and the final product. In the synthesis of 2-oxothiazolidine-4-carboxylic acid derivatives, ¹H and ¹³C NMR are routinely used to verify the formation of the desired ring structure and to assess the presence of any impurities google.com. For example, the ¹H NMR spectrum of 2-substituted thiazolidine-4-carboxylic acids shows characteristic signals for the protons on the thiazolidine ring, which can be used to distinguish between different stereoisomers researchgate.net. The chemical shifts and coupling constants provide valuable information about the relative stereochemistry of the substituents researchgate.net.

In addition to NMR, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reaction and determine the purity of the final product google.com. HPLC can effectively separate the desired product from starting materials and byproducts, allowing for accurate quantification of the reaction yield and product purity google.com.

The optimization of reaction variables is crucial for maximizing the yield and purity of the desired product. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants researchgate.net. For instance, in a three-component reaction to synthesize benzo google.comgoogle.comthiazolo[3,2-a]pyrimidines, acetic acid was found to be the optimal solvent, and reflux conditions significantly increased the product yield compared to room temperature researchgate.net.

In the synthesis of L-2-oxothiazolidine-4-carboxylic acid, controlling the temperature is critical. One patented process describes cooling the reaction mixture to 0-10 °C during the addition of alkaline water and then performing the thermal reaction at 35-55 °C for 2-4 hours google.com. The pH of the reaction mixture is also a critical parameter that needs to be carefully controlled. After the reaction is complete, the pH of the aqueous phase is adjusted to 2.0-3.0 using concentrated hydrochloric acid to facilitate product isolation google.com.

The following table illustrates the impact of optimizing reaction variables in a synthetic process:

Table 2: Optimization of Reaction Conditions
Variable Condition 1 Yield 1 Condition 2 Yield 2 Optimal Condition
Temperature Room Temperature 12% Reflux 45% Reflux researchgate.net
pH - - 2.0-3.0 (for isolation) - 2.0-3.0 (for isolation) google.com

Separation and Purification Strategies for Chiral Ester

The separation and purification of the chiral ester this compound are essential steps to obtain a product with high enantiomeric purity. Common techniques include recrystallization and column chromatography.

After the initial synthesis, a crude product is often obtained which can be purified by recrystallization from a suitable solvent. For example, L-2-oxothiazolidine-4-carboxylic acid can be recrystallized from ethyl acetate or ethanol (B145695) to achieve a purity of over 99% google.com. The choice of solvent is critical for effective purification, as it should dissolve the compound at a higher temperature and allow for the crystallization of the pure product upon cooling, leaving impurities in the solution.

For chiral resolution of carboxylic acids, a common strategy is to form diastereomeric esters with a chiral alcohol, which can then be separated by chromatography. Although not specifically detailed for this compound in the provided context, this is a general and powerful method for resolving racemic mixtures of carboxylic acids nih.gov. The separated diastereomers can then be hydrolyzed to yield the enantiomerically pure carboxylic acids nih.gov.

The purification process often involves several steps:

Extraction: After the reaction, the product is often extracted into an organic solvent.

Washing: The organic phase is washed to remove any water-soluble impurities.

Drying and Concentration: The organic solvent is dried and then removed by evaporation.

Crystallization/Chromatography: The crude product is then purified by recrystallization or column chromatography to yield the highly purified final product google.comgoogle.com.

Chemical Reactivity and Transformation Mechanisms of R Methyl 2 Oxothiazolidine 4 Carboxylate

Hydrolysis of the Methyl Ester Moiety

The methyl ester group in (R)-Methyl 2-oxothiazolidine-4-carboxylate (B1261001) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process is typically facilitated by the presence of an acid or a base catalyst.

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to afford the corresponding carboxylic acid, (R)-2-oxothiazolidine-4-carboxylic acid.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, and after a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The resulting carboxylic acid, (R)-2-oxothiazolidine-4-carboxylic acid, is a key intermediate in various synthetic pathways.

Reactions Involving the Cyclic Amide (Oxo) Group

The 2-oxo group of the thiazolidine (B150603) ring is a cyclic amide, also known as a lactam. This functional group exhibits its own characteristic reactivity. The carbonyl group can be a target for nucleophilic attack, although it is generally less reactive than the ester carbonyl due to the delocalization of the nitrogen lone pair into the carbonyl group.

Reduction of the oxo group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would lead to the formation of the corresponding thiazolidine derivative without the oxo group.

The nitrogen atom of the amide can also participate in reactions. For instance, it can be alkylated or acylated under appropriate conditions, although the nucleophilicity of this nitrogen is reduced due to its connection to the carbonyl group.

Electrophilic and Nucleophilic Reactivity of the Thiazolidine Ring

The thiazolidine ring itself possesses sites for both electrophilic and nucleophilic attack.

Nucleophilic Character: The sulfur atom in the thiazolidine ring has lone pairs of electrons, making it a potential nucleophilic center. It can react with electrophiles, such as alkyl halides or oxidizing agents. The nitrogen atom, as part of the amide, is generally not strongly nucleophilic.

Electrophilic Character: The carbon atoms within the ring can act as electrophilic centers. The carbonyl carbon of the oxo group is a primary site for nucleophilic attack, as discussed previously. youtube.com The carbon atom adjacent to the sulfur (C5) can also be susceptible to attack, particularly if the ring is activated.

Stereochemical Stability and Epimerization Pathways of the Chiral Center(s)

The chiral center in (R)-Methyl 2-oxothiazolidine-4-carboxylate is the carbon at the 4-position (C4), which is bonded to the carboxylate group, the nitrogen atom, and a hydrogen atom. The stereochemical stability of this center is a critical aspect of its chemistry, particularly in applications where stereoisomeric purity is essential.

Epimerization, the change in configuration at one of several chiral centers in a molecule, can potentially occur at the C4 position. This process would involve the removal of the proton at C4 to form a carbanion intermediate. If this carbanion is planar or rapidly inverting, subsequent reprotonation can occur from either face, leading to a mixture of the (R) and (S) enantiomers.

The likelihood of epimerization is dependent on the reaction conditions. Strong bases can facilitate the deprotonation at C4, increasing the risk of racemization. The acidity of the C4 proton is enhanced by the adjacent carbonyl group of the ester. However, the molecule is generally considered to be stereochemically stable under neutral or mildly acidic or basic conditions.

Ring-Opening and Re-Cyclization Phenomena

The thiazolidine ring can undergo ring-opening reactions under certain conditions. This can be initiated by nucleophilic attack at the carbonyl carbon, followed by cleavage of the amide bond. For instance, strong hydrolysis conditions (e.g., concentrated acid or base at high temperatures) could potentially lead to the opening of the ring to form an amino acid derivative.

Another possibility for ring-opening involves the cleavage of the C-S bond. This might occur under reductive conditions or in the presence of specific reagents that have a high affinity for sulfur.

Conversely, the open-chain form could potentially re-cyclize to form the thiazolidine ring. The formation of the ring in the first place is a cyclization reaction, and under the right thermodynamic or kinetic control, the reverse reaction could be favored. The stability of the five-membered ring makes it the favored form under most conditions.

Structural Elucidation and Advanced Characterization Techniques for R Methyl 2 Oxothiazolidine 4 Carboxylate

X-ray Crystallography for Solid-State Structure DeterminationNo published reports on the single-crystal X-ray diffraction of (R)-Methyl 2-oxothiazolidine-4-carboxylate (B1261001) were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles in the solid state is not available.

Without access to primary research articles or comprehensive chemical database entries containing the experimental characterization of (R)-Methyl 2-oxothiazolidine-4-carboxylate, a scientifically rigorous article meeting the specified requirements cannot be generated.

Chromatographic Methods for Purity and Isomeric Analysis (e.g., TLC)

The purity and isomeric composition of this compound and related thiazolidine (B150603) derivatives are critical for their application and are primarily assessed using chromatographic techniques. These methods are indispensable for separating the target compound from starting materials, byproducts, and, crucially, its corresponding enantiomer.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique for monitoring reaction progress and assessing the purity of this compound. For instance, the purity of commercial (R)-(−)-2-Oxothiazolidine-4-carboxylic acid is often reported as ≥97% by TLC, indicating its utility in routine quality control. sigmaaldrich.com The progress of reactions involving thiazolidine derivatives can be monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the precise quantification of purity and, especially, for the challenging separation of enantiomers. Chiral HPLC methods are extensively developed for thiazolidine-based compounds. For example, the enantiomeric separation of hexythiazox, a compound containing a thiazolidine ring, was successfully achieved using a Lux cellulose-3 column with mobile phases consisting of methanol (B129727)/water or acetonitrile/water. nih.govmdpi.com This demonstrates the potential for baseline separation of enantiomers with high resolution (Rs values up to 2.74). nih.govmdpi.com

For other thiazolidine carboxylic acids, HPLC methods involving pre-column derivatization have been developed to enhance separation and detection. researchgate.net For instance, thiazolidine-2-carboxylic acid enantiomers were successfully separated on a Chiralcel OD-H column after derivatization with aniline, using a mobile phase of n-hexane-isopropanol. researchgate.net The development of such methods is crucial for determining the enantiomeric purity of chiral thiazolidine compounds.

Furthermore, HPLC coupled with UV detection has been employed for the simultaneous determination of various thiazolidine derivatives in biological matrices. nih.gov A method for analyzing 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) and other aminothiols in plasma utilizes a ZORBAX SB-C18 column with a gradient elution. nih.gov This highlights the versatility of HPLC in complex sample analysis. The accuracy of such methods is often high, with reported ranges from 92.74% to 105.57% for intra-day measurements. nih.gov

The following interactive table summarizes typical parameters used in the HPLC analysis of thiazolidine derivatives, showcasing the variety of columns and mobile phases employed.

Interactive Data Table: HPLC Methods for Thiazolidine Derivatives

CompoundColumnMobile PhaseDetectionKey FindingReference
Hexythiazox EnantiomersLux cellulose-3Acetonitrile/waterUVBaseline separation with Rs = 2.74 nih.govmdpi.com
Thiazolidine-2-carboxylic acid EnantiomersChiralcel OD-Hn-hexane-isopropanol (85:15 v/v)UV, Optical RotationComplete separation of enantiomers after derivatization researchgate.net
HPPTCA and AminothiolsZORBAX SB-C18Acetonitrile/Trichloroacetic acid bufferUV (355 nm)Simultaneous determination in plasma nih.gov
HPPTCAX-Bridge Glycan BEH AmideAcetonitrile/Formic acid in waterMS/MSHigh sensitivity with LOQ of 0.25 µmol/L nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies (e.g., DFT for Electronic Structure)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structural, electronic, and reactive properties of this compound and related molecules. These theoretical studies complement experimental findings and aid in the rational design of new derivatives with specific biological activities.

Molecular Geometry and Stability: DFT calculations are employed to optimize the molecular geometry of thiazolidine derivatives, providing accurate bond lengths, bond angles, and dihedral angles. For instance, DFT studies on oxocine derivatives, which share some structural motifs with thiazolidines, have been used to understand the stability of different isomers. nih.gov The optimized geometrical structures of E- and Z-isomers of chromonylidene benzothiazol-2-ylacetonitrile were studied using DFT to rationalize their formation in almost equal amounts, suggesting a low energy barrier between them. nih.gov

Electronic Structure and Reactivity: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. For various heterocyclic compounds, including those with thiazolidinone cores, DFT calculations at levels like M06/6-311G(d,p) are used to analyze FMOs, natural bond orbitals (NBOs), and global reactivity parameters. nih.gov These analyses help to confirm the stability of the compounds and understand charge transfer phenomena. nih.gov

Molecular Docking: Molecular docking simulations are a powerful tool to predict the binding interactions of thiazolidine derivatives with biological targets such as enzymes and proteins. acs.orgnih.gov For example, docking studies have been used to design thiazolidine derivatives as potential inhibitors of enzymes like methionine synthase. nih.gov These studies help in understanding the binding modes and predicting the free energies of binding, which can be correlated with experimental biological activities. nih.gov In the development of antidiabetic thiazolidines, molecular docking was used to screen a library of molecules against the PPAR-γ active site, guiding the synthesis of the most promising candidates. acs.org

The following interactive table presents a summary of computational methods and their applications in the study of thiazolidine-related compounds.

Interactive Data Table: Computational Studies on Thiazolidine-Related Compounds

Compound TypeComputational MethodBasis SetApplicationKey FindingReference
Oxocine DerivativesDFTNot SpecifiedGeometrical OptimizationExplained the formation of E/Z isomers nih.gov
2,4-Dioxothiazolidine-5-acetic Acid SaltsDFTM06/6-311G(d,p)FMO, NBO, Reactivity AnalysisConfirmed stability and charge transfer nih.gov
Quinazolinone-ThioacetamidoalkanoatesMolecular DockingNot SpecifiedBinding to Methionine SynthasePredicted binding energies and inhibitory potential nih.gov
Thiazolidine DerivativesMolecular DockingNot SpecifiedBinding to PPAR-γGuided the design of antidiabetic agents acs.org
Isoxazole DerivativesDFTB3LYP/6-311+G(d,p)Electronic Structure, Reactivity DescriptorsCalculated quantum mechanical parameters to understand reactivity researchgate.net

Biochemical and Metabolic Significance of 2 Oxothiazolidine 4 Carboxylate in Cellular Systems

Function as a Prodrug for Intracellular L-Cysteine Delivery

L-2-oxothiazolidine-4-carboxylate (OTC) serves as an effective intracellular delivery agent for the amino acid L-cysteine. researchgate.netnih.govoup.comjci.orgnih.govnih.govnih.govnih.gov Cysteine's direct administration is often limited by its instability and potential for autoxidation. OTC circumvents this by being readily transported into cells where it is then converted to L-cysteine. jci.orgnih.gov This intracellular conversion ensures a targeted increase in cysteine availability, which is the rate-limiting amino acid for the synthesis of the critical antioxidant, glutathione (B108866) (GSH). researchgate.netoup.comphysiology.orgnih.govmdpi.comnih.gov Studies have demonstrated that administration of OTC leads to a significant increase in intracellular cysteine concentrations in various cell types, including lymphocytes and vascular tissues. jci.orgnih.gov For instance, oral administration of OTC in humans has been shown to markedly elevate lymphocyte cysteine levels. nih.gov This efficient delivery system makes OTC a valuable tool for replenishing intracellular cysteine pools, particularly under conditions of increased demand or depletion.

Enzymatic Biotransformation: The Role of 5-Oxoprolinase

The conversion of L-2-oxothiazolidine-4-carboxylate to L-cysteine is catalyzed by the intracellular enzyme 5-oxoprolinase. oup.comjci.orgnih.govphysiology.org This enzyme, also known as 5-oxoproline-amido-acid hydrolase, is a key component of the γ-glutamyl cycle. physiology.org It hydrolyzes the 5-oxo-proline ring structure of OTC, releasing L-cysteine and carbon dioxide in an ATP-dependent reaction. nih.govphysiology.org The ubiquitous nature of 5-oxoprolinase in various tissues ensures that OTC can be effectively metabolized to cysteine in numerous cell types throughout the body. jci.orgphysiology.org This enzymatic conversion is a critical step that unlocks the therapeutic potential of OTC as a cysteine pro-drug. The activity of 5-oxoprolinase can be influenced by the cellular redox state and the demand for glutathione, suggesting a regulatory link between the enzyme's function and the cell's antioxidant needs. physiology.org

Interplay with Glutathione (GSH) Homeostasis

The primary consequence of increased intracellular L-cysteine availability from OTC metabolism is the enhancement of glutathione (GSH) synthesis. GSH is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a central role in maintaining cellular redox balance and protecting against oxidative damage.

Enhancement of Intracellular GSH Synthesis

By providing the rate-limiting substrate, L-cysteine, OTC directly stimulates the synthesis of GSH. researchgate.netoup.comjci.orgnih.govnih.govnih.govnih.govphysiology.orgnih.govnih.govnih.gov Numerous studies have demonstrated the efficacy of OTC in elevating GSH levels in a variety of tissues and cell types, both in vitro and in vivo. researchgate.netphysiology.orgnih.govnih.govnih.gov For example, in rats fed a sulfur amino acid-deficient diet, supplementation with OTC normalized tissue glutathione concentrations. nih.gov Similarly, in human subjects, oral administration of OTC led to a significant increase in lymphocyte glutathione levels. nih.gov This ability to boost GSH synthesis is particularly important in conditions associated with oxidative stress, where GSH levels are often depleted. researchgate.net

Table 1: Effect of L-2-oxothiazolidine-4-carboxylate (OTC) on Glutathione (GSH) Levels

Experimental ModelTissue/Cell TypeOutcomeReference
Rats on sulfur amino acid-deficient dietLiver, Lung, LymphocytesNormalized GSH levels nih.gov
Healthy Human VolunteersLymphocytesSignificant increase in GSH concentration nih.gov
Mice with acetaminophen-induced hepatotoxicityLiverIncreased GSH levels caymanchem.com
Human Retinal Pigment Epithelial CellsARPE-19 cellsIncreased endogenous GSH levels arvojournals.org
Cisplatin-treated Human Kidney CellsHK-2 cellsReplenished GSH concentrations oup.com

Contribution to Cellular Antioxidant Defense Mechanisms

The increased synthesis of GSH directly fortifies the cell's antioxidant defense system. researchgate.netoup.comjci.orgnih.govpsu.edu GSH is a potent antioxidant that can directly neutralize reactive oxygen species (ROS) and also acts as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). mdpi.com Studies have shown that treatment with OTC not only increases GSH levels but also enhances the activity of these related antioxidant enzymes. For instance, in a mouse model of asthma, OTC administration increased the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase in the lungs. psu.edu In cisplatin-induced renal injury, OTC restored the activity of SOD in kidney cells. oup.com This broad-spectrum enhancement of antioxidant capacity helps to protect cells from damage induced by oxidative stress. researchgate.netnih.gov

Regulation of Redox Balance and Oxidative Stress Responses

By bolstering GSH levels and the associated antioxidant enzyme activities, OTC plays a crucial role in regulating the cellular redox balance and mitigating oxidative stress. jci.orgnih.govresearchgate.netresearchgate.net Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is implicated in the pathogenesis of numerous diseases. researchgate.net OTC has been shown to counteract oxidative stress in various models. For example, it reversed endothelial dysfunction in patients with coronary artery disease, a condition linked to increased vascular oxidative stress. jci.org Furthermore, in aged rats and those exposed to heat stress, OTC treatment helped to shift the plasma redox balance from an oxidized state towards a more reduced state. nih.gov This modulation of the redox environment is critical for maintaining normal cellular function and preventing the deleterious effects of oxidative damage.

Modulation of Cellular Detoxification Pathways

Beyond its direct antioxidant functions, the enhanced GSH pool resulting from OTC administration also contributes to cellular detoxification processes. Glutathione S-transferases (GSTs) utilize GSH to conjugate with and neutralize a wide range of xenobiotics and endogenous toxic compounds, facilitating their excretion from the cell. mdpi.com This process, known as glutathionylation, is a major pathway for the detoxification of drugs, environmental toxins, and products of oxidative stress. mdpi.com By increasing the availability of GSH, OTC can enhance the capacity of these detoxification pathways, thereby protecting cells from chemical insults. For instance, OTC has been shown to protect against acetaminophen-induced hepatotoxicity in mice, a process where GSH depletion is a key factor in the resulting liver damage. nih.gov This highlights the role of OTC in not only defending against oxidative stress but also in actively promoting the removal of harmful substances from the cellular environment.

Facilitation of Conjugation-Mediated Efflux Mechanisms (e.g., Methylmercury (B97897) Detoxification)

While direct studies on (R)-Methyl 2-oxothiazolidine-4-carboxylate (B1261001) are limited, the metabolic actions of its parent compound, L-2-oxothiazolidine-4-carboxylate (OTC), provide a framework for understanding its role. A primary function of OTC is to augment intracellular levels of cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH). physiology.orgnih.gov Glutathione is a tripeptide that plays a central role in the detoxification of xenobiotics and endogenous toxic compounds through conjugation reactions.

These conjugation reactions, catalyzed by glutathione S-transferases (GSTs), attach the glutathione molecule to the toxic substance, making it more water-soluble and facilitating its removal from the cell via efflux transporters. This process is a crucial component of phase II detoxification.

Although research specifically detailing the role of (R)-Methyl 2-oxothiazolidine-4-carboxylate in methylmercury detoxification is not extensively available, the established function of OTC in boosting glutathione levels is highly relevant. Elevated glutathione levels enhance the capacity of the cell to conjugate and eliminate heavy metals like methylmercury.

Role in Response to Electrophilic Stress

Electrophilic stress occurs when cells are exposed to reactive electrophiles, which can damage cellular macromolecules such as DNA, proteins, and lipids. The cellular defense against electrophilic stress is heavily reliant on the glutathione system.

This compound, by contributing to the intracellular cysteine pool and subsequently glutathione synthesis, enhances the cell's ability to counteract electrophilic stress. nih.gov Glutathione can directly quench some reactive electrophiles or act as a cofactor for GSTs, which detoxify a wide range of electrophilic compounds.

Studies have shown that L-2-oxothiazolidine-4-carboxylate (OTC) can protect against oxidative and inflammatory damage, which are often induced by electrophilic stress. mdpi.comnih.govnih.gov For instance, OTC has been demonstrated to suppress inflammatory responses in retinal pigment epithelial cells and protect against myocardial infarction in rats by inhibiting oxidative damage. mdpi.comnih.gov This protective effect is largely attributed to its ability to maintain adequate levels of glutathione. mdpi.com

Investigations of Metabolic Intermediates and Pathways

The metabolic pathway of 2-oxothiazolidine-4-carboxylate is intrinsically linked to the gamma-glutamyl cycle and glutathione synthesis. The key metabolic steps are as follows:

Cellular Uptake: L-2-oxothiazolidine-4-carboxylate is transported into the cell. arvojournals.org

Conversion to Cysteine: Inside the cell, the enzyme 5-oxoprolinase acts on L-2-oxothiazolidine-4-carboxylate. nih.gov This enzymatic reaction opens the thiazolidine (B150603) ring to yield L-cysteine. physiology.org This step is crucial as it bypasses the feedback inhibition that can sometimes limit cysteine production from methionine.

Cysteine Utilization: The newly synthesized cysteine can then be incorporated into proteins or, more significantly for detoxification and antioxidant defense, be used for the synthesis of glutathione. nih.gov

Glutathione Synthesis: Glutathione is synthesized from its constituent amino acids—glutamate, cysteine, and glycine—in two ATP-dependent steps catalyzed by glutamate-cysteine ligase and glutathione synthetase.

The metabolism of this compound would be expected to follow a similar pathway, with an initial hydrolysis step to remove the methyl group, yielding 2-oxothiazolidine-4-carboxylate, which then enters the pathway described above.

Table 1: Key Metabolic Intermediates and Enzymes

Intermediate/EnzymeRole in the Pathway
This compound Initial compound, likely hydrolyzed to 2-oxothiazolidine-4-carboxylate.
L-2-Oxothiazolidine-4-carboxylate (OTC) A direct precursor to cysteine. nih.gov
5-Oxoprolinase The enzyme that catalyzes the conversion of OTC to L-cysteine. nih.gov
L-Cysteine A key amino acid, often the rate-limiting component for glutathione synthesis. physiology.org
Glutathione (GSH) A major cellular antioxidant and a key molecule in conjugation-mediated detoxification. nih.gov
Glutathione S-transferases (GSTs) Enzymes that catalyze the conjugation of glutathione to toxic compounds.

Table 2: Research Findings on the Effects of L-2-Oxothiazolidine-4-carboxylate (OTC)

Research AreaFindingReference
Glutathione Synthesis OTC administration stimulates hepatic glutathione formation and normalizes tissue glutathione concentrations in rats on a sulfur amino acid-deficient diet. nih.gov
Antioxidant Effects OTC has been shown to have potent antioxidant effects in retinal pigment epithelial cells. arvojournals.orgnih.gov arvojournals.orgnih.gov
Anti-inflammatory Effects OTC suppresses TNF-α-induced expression of inflammatory markers in retinal pigment epithelial cells. caymanchem.com caymanchem.com
Cardioprotection OTC treatments inhibited ISO-induced oxidative damage and suppressed lipid peroxidation in the hearts of treated rats. mdpi.com
Liver Protection OTC protects against liver injury from chronic enteral ethanol (B145695) exposure in rats. nih.gov

Applications of 2 Oxothiazolidine 4 Carboxylate Derivatives in Synthetic Chemistry

Chiral Building Blocks in Asymmetric Synthesis

The 2-oxothiazolidine-4-carboxylate (B1261001) scaffold, derived from the chiral amino acid L-cysteine, serves as an excellent starting point for asymmetric synthesis. The stereocenter at the C4 position provides a reliable foundation for controlling the stereochemistry of subsequent reactions, making these compounds valuable chiral building blocks. bldpharm.com

A primary application is in the synthesis of chiral β-amino alcohols, which are crucial structural motifs in many pharmaceuticals, natural products, and chiral ligands. westlake.edu.cnnih.gov Traditional methods for synthesizing these compounds often face challenges in achieving high chemical and stereochemical selectivity. westlake.edu.cn However, the use of thiazolidine (B150603) derivatives allows for the stereocontrolled introduction of amino and hydroxyl groups. For instance, the ring opening of the thiazolidine can yield chiral amino thiols, which can be further transformed into the desired amino alcohols. This approach leverages the innate chirality of the starting material to produce enantiomerically pure products, which is a significant advantage over methods that require complex multi-step syntheses or face substrate limitations. westlake.edu.cndiva-portal.org

Development of Organocatalysts and Chiral Ligands

The rigid, chiral framework of 2-oxothiazolidine-4-carboxylate derivatives makes them attractive scaffolds for the design of novel organocatalysts and chiral ligands for asymmetric catalysis. By modifying the core structure, chemists can introduce catalytically active sites or coordinating groups that can bind to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction.

The development of such catalysts is a key area of modern organic chemistry, aiming to create efficient and selective methods for synthesizing enantiomerically pure compounds. Chiral ligands derived from β-amino alcohols, which can be synthesized from 2-oxothiazolidine-4-carboxylates, are particularly important. westlake.edu.cndiva-portal.org These ligands can coordinate with metal catalysts to facilitate a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemistry and conformational rigidity of the thiazolidine-derived backbone are crucial for achieving high levels of enantioselectivity in these catalytic processes.

Synthesis of Novel Thiazolidine and Related Heterocyclic Analogs

The 2-oxothiazolidine-4-carboxylate core is a versatile template for the synthesis of a wide array of novel heterocyclic compounds. The reactivity of the nitrogen and sulfur atoms, as well as the carboxylic acid function, allows for extensive chemical modification and elaboration. nih.gov

Exploration of Structure-Activity Relationships for Biochemical Probes

By systematically modifying the 2-oxothiazolidine-4-carboxylate structure, chemists can generate libraries of related heterocyclic analogs. These libraries are invaluable for exploring structure-activity relationships (SAR) and developing biochemical probes. For example, N-acylation of the thiazolidine ring is a common strategy to produce derivatives with altered properties. google.com

These analogs can be tested for their ability to interact with specific biological targets, such as enzymes or receptors. The L-2-oxothiazolidine-4-carboxylate (OTC) itself is known to be a prodrug of L-cysteine, which can stimulate the synthesis of glutathione (B108866), a key intracellular antioxidant. nih.govarvojournals.org This biological activity has prompted research into related structures that might modulate this pathway or exhibit other biological effects. By correlating specific structural changes with observed biological activity, researchers can identify key molecular features required for interaction with a target, guiding the design of more potent and selective biochemical probes.

Utilization in Multicomponent and Cycloaddition Reactions (e.g., [3+2] Annulations)

The functional groups within 2-oxothiazolidine-4-carboxylate derivatives make them suitable substrates for multicomponent reactions and cycloaddition reactions. These types of reactions are highly efficient for rapidly building molecular complexity from simple starting materials.

For example, the thiazolidine ring can participate in [3+2] cycloaddition reactions. In these reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. The thiazolidine derivative can act as one of the components, leading to the formation of more complex, fused heterocyclic systems. This strategy has been employed in the synthesis of various biologically active molecules and natural product analogs. The ability to construct intricate molecular architectures in a single step highlights the synthetic utility of these building blocks.

Design of Enzyme Substrates and Inhibitors for Biological Studies

The structural similarity of 2-oxothiazolidine-4-carboxylate derivatives to natural amino acids makes them ideal candidates for the design of enzyme substrates and inhibitors. arvojournals.org These molecules can be used to probe the mechanisms of enzymatic reactions and to develop new therapeutic agents.

L-2-oxothiazolidine-4-carboxylic acid (OTC) serves as a prodrug that is enzymatically converted to cysteine within cells, thereby boosting glutathione levels. nih.gov This process demonstrates that the thiazolidine ring can be recognized and processed by cellular enzymes. This principle can be extended to design derivatives that target other enzymes. For instance, by attaching different substituents to the thiazolidine core, it is possible to create molecules that mimic the natural substrate of an enzyme, allowing them to bind to the active site. Depending on their design, these molecules can either be processed by the enzyme (acting as a substrate) or bind tightly and block its activity (acting as an inhibitor). Such compounds are crucial tools for studying enzyme function and for the development of drugs that target specific enzymatic pathways. For example, OTC has been shown to reduce the cytotoxicity of certain glucose degradation products in vitro, suggesting its potential to protect cells from harmful metabolites. nih.gov

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective Synthesis of (R)-Methyl 2-Oxothiazolidine-4-carboxylate (B1261001)

The efficient and stereocontrolled synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate is fundamental to its application in various scientific domains. While established methods exist, future research is anticipated to focus on the development of more sustainable, atom-economical, and highly enantioselective synthetic routes.

Key emerging research areas include:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in asymmetric synthesis. Future investigations will likely explore novel chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, to achieve high yields and enantioselectivities in the synthesis of the thiazolidine (B150603) core. These methods offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled stereoselectivity under mild reaction conditions. Researchers are expected to explore the use of engineered enzymes, such as hydrolases and oxidoreductases, for the kinetic resolution of racemic mixtures of methyl 2-oxothiazolidine-4-carboxylate or for the direct asymmetric synthesis from prochiral precursors. This approach aligns with the principles of green chemistry and can provide access to highly pure enantiomers.

Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing presents numerous advantages, including improved safety, scalability, and process control. Future synthetic strategies may focus on developing continuous flow processes for the synthesis of this compound, potentially integrating catalytic steps and in-line purification for a more streamlined and efficient production.

Synthetic ApproachPotential AdvantagesResearch Focus
Organocatalysis Metal-free, environmentally benign, operational simplicityDevelopment of novel chiral catalysts, optimization of reaction conditions
Biocatalysis High enantioselectivity, mild reaction conditions, green chemistryEnzyme screening and engineering, process optimization
Continuous Flow Improved scalability, safety, and process controlReactor design, integration of catalysis and purification

Deeper Mechanistic Understanding of Biochemical Transformations

This compound and its parent acid are known to participate in various biochemical pathways, primarily as prodrugs of L-cysteine and modulators of glutathione (B108866) levels. nih.govnih.govarvojournals.org Future research will aim to unravel the intricate mechanisms of these transformations at a molecular level.

Prospective areas of investigation comprise:

Enzymatic Ring Opening: The intracellular conversion of the 2-oxothiazolidine ring to L-cysteine is a critical step in its biological activity. While the general pathway is understood, a detailed mechanistic study of the specific enzymes involved, their kinetics, and substrate specificity is warranted. This could involve the use of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to elucidate the enzyme-substrate interactions.

Metabolic Fate and Distribution: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic applications. Future studies will likely employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to trace the metabolic fate of the compound and its metabolites in various tissues and cellular compartments.

Interaction with Cellular Targets: Beyond its role as a cysteine precursor, there is potential for this compound and its metabolites to interact with other cellular targets. Investigating these potential off-target effects will be essential for a complete understanding of its pharmacological profile.

Exploration of Novel Chemical Reactivity and Catalytic Potential

The unique structural features of this compound, including the chiral center, the lactam functionality, and the ester group, offer opportunities for exploring novel chemical reactivity and catalytic applications.

Emerging research directions may include:

Asymmetric Catalysis: The chiral scaffold of this compound makes it an attractive candidate for development as a chiral ligand or organocatalyst for various asymmetric transformations. scielo.org.mxsigmaaldrich.com Researchers may explore its derivatization to create novel catalysts for reactions such as aldol additions, Michael additions, and Diels-Alder reactions.

Ring-Opening Polymerization: The strained five-membered ring of the 2-oxothiazolidine core could potentially undergo ring-opening polymerization to produce novel sulfur- and nitrogen-containing polymers. Investigating the controlled polymerization of this monomer could lead to the development of new biodegradable and functional materials.

Derivatization and Functionalization: The carbonyl and ester functionalities provide handles for a wide range of chemical modifications. Future synthetic efforts may focus on the derivatization of this compound to create libraries of novel compounds with diverse biological activities or material properties.

Development of Advanced Analytical Techniques for In Situ Studies

To gain a deeper understanding of the dynamic processes involving this compound, the development of advanced analytical techniques for in situ monitoring is crucial.

Future advancements in this area are expected to involve:

Spectroscopic Methods: The application of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will enable real-time monitoring of synthetic reactions and biochemical transformations. This will provide valuable kinetic and mechanistic data that is not accessible through traditional offline analysis.

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) and other detectors (e.g., circular dichroism) will continue to be a powerful tool for the analysis of complex mixtures containing this compound and its stereoisomers. researchgate.net The development of novel chiral stationary phases will further enhance the separation and quantification of enantiomers.

Biosensors and Imaging Probes: The design and synthesis of fluorescent or otherwise detectable probes based on the this compound scaffold could enable the visualization of its uptake, distribution, and metabolism in living cells and organisms. This would provide unprecedented insights into its biological functions at a spatiotemporal level.

Analytical TechniqueApplicationPotential Insights
In Situ NMR/IR Real-time reaction monitoringReaction kinetics, intermediate identification, mechanistic pathways
Chiral HPLC-MS Enantioselective analysis of complex mixturesPharmacokinetic profiles, metabolic stability, stereoisomer quantification
Biosensors/Imaging Cellular and in vivo visualizationSubcellular localization, dynamic transport, target engagement

Synergistic Research at the Interface of Synthetic Chemistry and Chemical Biology

The future of research on this compound lies in the synergistic collaboration between synthetic chemists and chemical biologists. This interdisciplinary approach will be essential for translating fundamental chemical knowledge into practical applications in medicine and biotechnology.

Key areas for synergistic research include:

Development of Novel Prodrugs: By combining synthetic expertise with an understanding of biological transport and metabolism, researchers can design and synthesize next-generation prodrugs based on the this compound scaffold with improved efficacy, selectivity, and pharmacokinetic properties.

Chemical Biology Probes: The synthesis of tailored derivatives of this compound can provide valuable chemical tools for probing biological processes. For example, the incorporation of photo-crosslinkers or affinity tags could enable the identification of its protein targets.

Biocatalyst Development: Synthetic chemists can contribute to the development of more robust and efficient biocatalysts by designing and synthesizing novel substrates and inhibitors for enzyme screening and evolution. This collaborative effort will accelerate the development of greener and more sustainable methods for the production of chiral molecules.

Q & A

Q. What is the role of (R)-methyl 2-oxothiazolidine-4-carboxylate (OTC) in glutathione synthesis, and how is this experimentally validated?

OTC acts as a cysteine prodrug, facilitating glutathione (GSH) synthesis by providing cysteine via intracellular conversion. This mechanism is validated through assays measuring intracellular GSH levels using the GSH Glo assay kit, which employs luciferin-based luminescence to quantify GSH . For example, in wild-type (WT) retinal pigment epithelial (RPE) cells, OTC (250–500 µM) increased GSH levels by 40–60% under oxidative stress (H₂O₂ exposure), whereas Slc5a8⁻/⁻ (knockout) cells showed no significant change, confirming SLC5A8-mediated transport is critical .

Q. What experimental models are suitable for studying OTC’s transport and bioactivity?

  • Xenopus laevis oocytes : Used for electrophysiological studies to characterize SLC5A8-dependent OTC transport. Voltage-clamp methods revealed Na⁺-coupled, saturable OTC uptake (Km ~1.2 mM) .
  • Primary mouse RPE (mRPE) cells : Isolated from WT and Slc5a8⁻/⁻ mice to compare OTC uptake and GSH synthesis. WT cells showed dose-dependent GSH elevation, while knockouts did not .
  • Human ARPE-19 cell line : Used for apoptosis assays (Annexin V-FITC) and oxidative stress models (H₂O₂ exposure) to test OTC’s cytoprotective effects .

Q. How is OTC’s efficacy in reducing urinary oxalate evaluated in preclinical studies?

A phase I trial in healthy males demonstrated that intravenous OTC (100 mg/kg every 8 hours) reduced urinary oxalate excretion by 4.6 mg/g creatinine over 48 hours compared to baseline. Urinary oxalate was measured via ion chromatography, and statistical significance (p < 0.05) was confirmed using paired t-tests .

Advanced Research Questions

Q. How do contradictory findings on OTC’s role as a cysteine donor in neuronal vs. RPE cells inform experimental design?

In neurons derived from embryonal rat brain, OTC failed to enhance GSH synthesis, unlike N-acetylcysteine (NAC), due to the absence of SLC5A8 transporters and/or insufficient β-glutamyl transpeptidase activity for OTC metabolism . In contrast, RPE cells express SLC5A8, enabling OTC uptake and conversion. Researchers must validate transporter expression (e.g., via RT-PCR for Slc5a8 ) and enzyme activity (β-GTPase assays ) when selecting cell models.

Q. What methodological considerations are critical for analyzing OTC’s dose-dependent effects on oxidative stress?

  • Preincubation time : OTC requires 2-hour preincubation to elevate GSH before H₂O₂ exposure .
  • H₂O₂ concentration : Dose-response curves (e.g., 25–100 µM H₂O₂) must be calibrated to avoid overwhelming GSH-dependent defenses .
  • Normalization : GSH data should be normalized to cell count or protein content, as OTC may alter proliferation in long-term studies.

Q. How does OTC’s transport mechanism via SLC5A8 influence its therapeutic potential for age-related macular degeneration (AMD)?

SLC5A8 is highly expressed in RPE cells, making OTC a candidate for AMD treatment. In WT mRPE cells, OTC (500 µM) increased GSH by 60% and reduced H₂O₂-induced apoptosis by 50% (p < 0.01). However, Slc5a8⁻/⁻ cells showed no protection, highlighting transporter dependency. Researchers should prioritize in vivo models with intact blood-retinal barriers to assess bioavailability .

Data Contradiction Analysis

Q. Why do studies report conflicting results on OTC’s ability to modulate GSH in different cell types?

Cell Type OTC Efficacy Key Factors Reference
Neurons (rat)No effectLack of SLC5A8 and β-GTPase activity
RPE (mouse/human)Significant effectHigh SLC5A8 expression and β-GTPase

This table underscores the necessity of cell-specific transporter and enzyme profiling before designing OTC-based studies.

Methodological Recommendations

Q. What assays are recommended for quantifying OTC’s impact on glutathione homeostasis?

  • GSH Glo Assay : Luciferin derivative + glutathione-S-transferase (GST) → luminescence proportional to GSH .
  • RT-PCR : For genes regulating GSH synthesis (e.g., GCLC, GCLM, glutathione synthetase) .
  • β-GTPase Activity : Measured via hydrolysis of γ-glutamyl-p-nitroanilide in kidney homogenates (analogous to RPE cells) .

Q. How should researchers address variability in OTC response across experimental replicates?

  • Normalization : Use internal controls (e.g., water-injected oocytes in electrophysiology ).
  • Dose standardization : Pre-test OTC batches for purity via HPLC, as impurities (e.g., 2-methyl-2-oxazoline) may interfere with assays .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on OTC’s blood-retinal barrier penetration.
  • Long-term toxicity : Existing studies focus on acute exposure (≤48 hours); chronic effects are unknown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.